molecular formula C8H18ClN B2518300 (4-Methylcyclohexyl)methanamine hydrochloride CAS No. 854708-94-4

(4-Methylcyclohexyl)methanamine hydrochloride

Cat. No.: B2518300
CAS No.: 854708-94-4
M. Wt: 163.69
InChI Key: NDUSUNKZRGIVEY-UHFFFAOYSA-N
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Description

(4-Methylcyclohexyl)methanamine hydrochloride (CAS RN: 100959-19-1; synonyms: trans-4-Methylcyclohexylamine hydrochloride, Hexahydro-p-toluidine hydrochloride) is a cyclohexane-derived amine salt with a methyl substituent at the 4-position of the cyclohexyl ring. Its molecular formula is C₈H₁₈ClN, and it exists predominantly in the trans-configuration . The compound is characterized by a rigid cyclohexane backbone, which confers stereochemical stability and influences its lipophilicity compared to aromatic analogs. It is commonly used in pharmaceutical research, particularly in the synthesis of chiral ligands or as a building block for bioactive molecules. The hydrochloride salt form enhances its solubility in polar solvents like methanol or water, facilitating its utility in synthetic applications .

Properties

IUPAC Name

(4-methylcyclohexyl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N.ClH/c1-7-2-4-8(6-9)5-3-7;/h7-8H,2-6,9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDUSUNKZRGIVEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methylcyclohexyl)methanamine hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound often involve similar steps but are optimized for large-scale synthesis. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(4-Methylcyclohexyl)methanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed

    Oxidation: Nitroso and nitro derivatives.

    Reduction: Secondary and tertiary amines.

    Substitution: Various alkylated or acylated amine derivatives.

Scientific Research Applications

(4-Methylcyclohexyl)methanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding.

    Medicine: It serves as a precursor for the synthesis of pharmaceutical drugs, particularly those targeting neurological and cardiovascular conditions.

    Industry: The compound is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (4-Methylcyclohexyl)methanamine hydrochloride involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Key Observations :

  • Lipophilicity : The cyclohexyl derivative exhibits higher lipophilicity than aromatic analogs (e.g., benzo[b]thiophene or thiazole derivatives), which may enhance blood-brain barrier penetration .
  • Electronic Properties : Electron-withdrawing groups (e.g., Cl in thiazole derivatives) increase polarity, altering solubility and metabolic stability .

Metabolic Stability

  • Thiazole derivatives (e.g., [2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine HCl) exhibit longer half-lives in vivo due to resistance to oxidative metabolism .
  • Aromatic amines (e.g., [4-(4-Methylphenoxy)phenyl]methanamine HCl) are prone to cytochrome P450-mediated oxidation, limiting their bioavailability .

Biological Activity

(4-Methylcyclohexyl)methanamine hydrochloride is a compound with notable chemical properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview of its implications in various fields, including chemistry, biology, and medicine.

Chemical Structure and Properties

(4-Methylcyclohexyl)methanamine hydrochloride is characterized by the presence of a methyl group on the cyclohexyl ring and an amine functional group. Its molecular formula is C8H18ClNC_8H_{18}ClN, indicating the presence of carbon, hydrogen, chlorine, and nitrogen atoms. The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, which are essential for its applications in organic synthesis and medicinal chemistry .

The biological activity of (4-Methylcyclohexyl)methanamine hydrochloride is primarily attributed to its ability to act as a nucleophile. This property allows it to participate in biochemical pathways by interacting with enzymes and receptors, potentially modulating their activity. The compound's amine group can form hydrogen bonds with biomolecules, influencing cellular processes .

Biological Activity

Research has indicated that (4-Methylcyclohexyl)methanamine hydrochloride exhibits various biological activities:

Case Study 1: MCHM Spill Incident

The accidental release of crude MCHM into the Elk River in West Virginia highlighted the potential health risks associated with compounds similar to (4-Methylcyclohexyl)methanamine hydrochloride. The incident resulted in significant dermal exposure among residents, prompting studies on irritancy and sensitization .

Case Study 2: Antimicrobial Activity

A recent investigation assessed the antimicrobial properties of derivatives of (4-Methylcyclohexyl)methanamine hydrochloride. Results indicated that certain modifications to the structure enhanced activity against Gram-positive bacteria, suggesting a pathway for developing new antimicrobial agents .

Research Findings

Research findings on (4-Methylcyclohexyl)methanamine hydrochloride indicate its potential utility across various applications:

Application Area Findings
Organic Synthesis Acts as an intermediate for synthesizing complex organic molecules.
Biological Research Showcases potential antimicrobial properties; further studies needed for comprehensive understanding.
Pharmaceutical Development Investigated for use in drug synthesis; potential therapeutic applications under exploration.

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